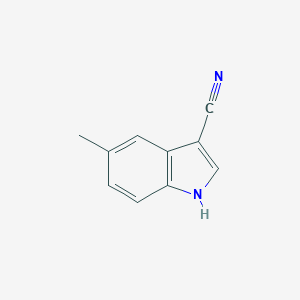

5-Méthyl-1H-indole-3-carbonitrile

Vue d'ensemble

Description

YKL-05-124 est un inhibiteur puissant et sélectif de la kinase cycline-dépendante 7 (CDK7). Ce composé a suscité un intérêt considérable en raison de sa capacité à induire l’arrêt du cycle cellulaire et à inhiber l’expression des gènes dirigée par la famille des facteurs de transcription E2F. YKL-05-124 est particulièrement remarquable pour sa forte sélectivité pour CDK7 par rapport aux autres kinases cycline-dépendantes, ce qui en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

YKL-05-124 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the role of CDK7 in various chemical pathways and reactions.

Biology: Helps in understanding the cell cycle regulation and the role of CDK7 in gene expression.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and inhibit tumor growth.

Industry: Potential applications in the development of new drugs and therapeutic strategies targeting CDK7.

Mécanisme D'action

YKL-05-124 exerce ses effets en inhibant sélectivement CDK7, un régulateur clé du cycle cellulaire et de la transcription. En se liant de manière covalente au site actif de CDK7, YKL-05-124 empêche la phosphorylation des cibles en aval, ce qui conduit à l’arrêt du cycle cellulaire et à l’inhibition de l’expression des gènes pilotée par E2F. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, où l’activité de CDK7 est souvent dysrégulée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de YKL-05-124 implique plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure principale : Cela implique la construction de l’échafaudage central par une série de réactions de condensation et de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels pour améliorer l’activité et la sélectivité du composé. Cela peut impliquer des réactions d’halogénation, d’alkylation ou d’acylation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie ou la distillation pour atteindre le niveau de pureté souhaité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour YKL-05-124 ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction pour des volumes plus importants, la garantie d’un contrôle qualité constant et la mise en œuvre de techniques de purification efficaces pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

YKL-05-124 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.

Substitution : Cela implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utile pour modifier les propriétés du composé.

Réactifs et conditions courants

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : tels que les halogénures d’alkyle ou les chlorures d’acyle.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé cétone ou aldéhyde, tandis que la substitution peut introduire de nouveaux groupes fonctionnels qui améliorent l’activité ou la sélectivité du composé.

Applications de recherche scientifique

YKL-05-124 a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier le rôle de CDK7 dans diverses voies et réactions chimiques.

Biologie : Aide à comprendre la régulation du cycle cellulaire et le rôle de CDK7 dans l’expression des gènes.

Médecine : En cours d’investigation pour son potentiel comme agent thérapeutique dans le traitement du cancer en raison de sa capacité à induire l’arrêt du cycle cellulaire et à inhiber la croissance tumorale.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant CDK7.

Comparaison Avec Des Composés Similaires

Composés similaires

THZ1 : Un autre inhibiteur de CDK7 avec un mécanisme d’action similaire mais des profils de sélectivité et de puissance différents.

SNS-032 : Un inhibiteur de CDK plus large qui cible plusieurs kinases cycline-dépendantes, notamment CDK2, CDK7 et CDK9.

Flavopiridol : Un inhibiteur pan-CDK avec une activité contre CDK1, CDK2, CDK4, CDK6 et CDK9.

Unicité de YKL-05-124

YKL-05-124 se distingue par sa forte sélectivité pour CDK7 par rapport aux autres kinases cycline-dépendantes. Cette sélectivité réduit les effets hors cible et améliore son potentiel comme agent thérapeutique. De plus, sa liaison irréversible à CDK7 assure une inhibition prolongée, ce qui peut être avantageux dans les contextes thérapeutiques .

Propriétés

IUPAC Name |

5-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYBYFWPOTTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598984 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-13-6 | |

| Record name | 5-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

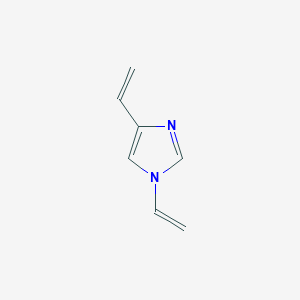

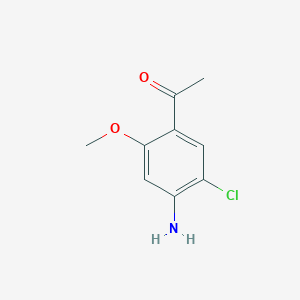

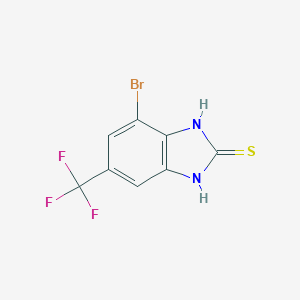

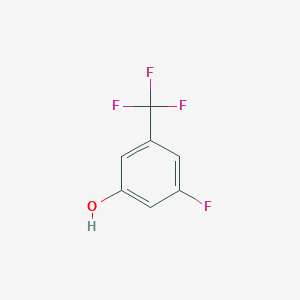

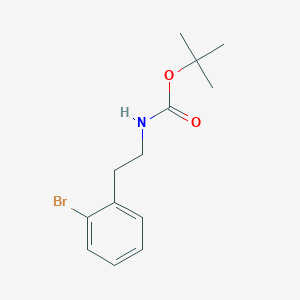

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)